

solubility of piperidone hydrochloride in different solvents

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Compound of Interest		
Compound Name:	Piperidone hydrochloride	
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An In-depth Technical Guide to the Solubility of Piperidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **piperidone hydrochloride**. Due to the prevalence in research and commercial availability, this document focuses primarily on 4-**piperidone hydrochloride**, which typically exists as a monohydrate. The solubility of a compound is a critical physicochemical property, influencing its application in synthesis, formulation, and various analytical procedures. This guide consolidates available solubility data, outlines standard experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of 4-Piperidone Hydrochloride

4-**Piperidone hydrochloride** is a versatile synthetic intermediate used in the production of various pharmaceuticals, including analgesics and antipsychotics.[1][2] It is commonly available as a white to off-white crystalline solid in its monohydrate form.[1][3][4]

Table 1: Physicochemical Properties of 4-Piperidone Monohydrate Hydrochloride



Property	Value	Source
CAS Number	40064-34-4	[3]
Molecular Formula	C5H9NO • HCl • H2O	[3]
Molecular Weight	153.61 g/mol	[3][5][6]
Appearance	Crystalline solid; Off-white to beige-yellow powder	[3][4]
Melting Point	95 - 99 °C	[4][6]

Solubility Profile

The hydrochloride salt form of 4-piperidone enhances its stability and solubility, particularly in aqueous media.[1] While widely described as "soluble in water"[5][6], quantitative data across a broad spectrum of solvents is not extensively published in the scientific literature. The most specific data is often found on technical data sheets from chemical suppliers.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 4-**piperidone hydrochloride** monohydrate. It is important to note that these values may represent kinetic solubility rather than thermodynamic equilibrium solubility and can vary based on experimental conditions.

Table 2: Quantitative Solubility of 4-Piperidone Hydrochloride Monohydrate

Solvent	CAS Number	Solubility
Dimethylformamide (DMF)	68-12-2	5 mg/mL[3]
Dimethyl sulfoxide (DMSO)	67-68-5	30 mg/mL[3]
Ethanol	64-17-5	2 mg/mL[3]
Phosphate-Buffered Saline (PBS), pH 7.2	N/A	10 mg/mL[3]



Qualitative Solubility Information

- Water: Generally reported as "soluble".[5][6] The hydrate form is noted to increase aqueous solubility due to favorable hydrogen bonding.[7]
- Organic Solvents: It is described as being soluble in various organic solvents, a general characteristic that facilitates its use as an intermediate in organic synthesis.[1]

Experimental Protocols for Solubility Determination

To generate further solubility data, researchers can employ standardized methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Shake-Flask Method for Thermodynamic Solubility

This protocol is a widely accepted and reliable method for measuring the equilibrium solubility of a compound.[8]

Objective: To determine the saturation concentration of **piperidone hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- 4-Piperidone hydrochloride (pure solid)
- Solvent of interest (e.g., water, ethanol, buffer solution)
- Stoppered flasks or vials
- Orbital shaker or agitator with temperature control
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE or PVDF)
- Calibrated pH meter (for aqueous/buffered media)
- Analytical balance



 High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

- Preparation: Add an excess amount of solid **piperidone hydrochloride** to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved and remains in equilibrium with the undissolved solid.[8]
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the
 mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
 The presence of undissolved solid should be visually confirmed at the end of the
 equilibration period.[9]
- Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the samples.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[10] This step is critical to prevent artificially high concentration measurements.
- Quantification:
 - Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, most commonly HPLC.[8] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and no interfering substances are present.
- Data Reporting: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L, specifying the solvent and the exact temperature of the experiment.[10] For buffered solutions, the final pH of the saturated solution should also be measured and reported.[8]

Visualized Experimental Workflow



The following diagram illustrates the logical flow of the shake-flask method for determining solubility.



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Caption: Workflow for Thermodynamic Solubility Determination.

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